5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2-chlorophenyl group at position 5 and a 3-methoxypropyl chain at position 3 (Figure 1). These substituents influence its physicochemical properties, such as lipophilicity and solubility, and may enhance metabolic stability compared to simpler alkyl or aryl analogs.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S2/c1-21-8-4-7-19-15(20)13-11(9-23-14(13)18-16(19)22)10-5-2-3-6-12(10)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBKECVJWSCUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C19H13ClN2O2S2
- Molecular Weight : 400.90 g/mol
- CAS Number : 743452-23-5
Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values for several thieno[2,3-d]pyrimidine derivatives were determined against strains such as Escherichia coli and Staphylococcus aureus. The most potent compounds showed MIC values in the low micromolar range, indicating strong antibacterial activity .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 5a | 10 | E. coli |
| 5b | 15 | S. aureus |
| 5c | 5 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies, particularly against breast cancer cell lines such as MDA-MB-231. The findings suggest that:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects with an IC50 value of approximately 27.6 µM against MDA-MB-231 cells. This suggests that the compound may interfere with cancer cell proliferation .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Test Compound | 27.6 | MDA-MB-231 |
| Paclitaxel | 15 | MDA-MB-231 |
Enzyme Inhibition
Thieno[2,3-d]pyrimidines have also been investigated for their potential as enzyme inhibitors, particularly targeting protein kinases involved in cell signaling pathways.
- Mechanism of Action : The compound is believed to inhibit specific kinases, thereby affecting downstream signaling pathways critical for cell survival and proliferation .
Case Studies
- Antimicrobial Evaluation : A study evaluated several thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the sulfur and phenyl positions significantly enhanced antimicrobial activity .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on different cancer cell lines. The study concluded that structural modifications could lead to improved selectivity and potency against cancer cells .
Scientific Research Applications
5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a chemical compound with the molecular formula and a molecular weight of 366.89 . It is also known by other names, including 5-(2-chlorophenyl)-2-mercapto-3-(3-methoxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one . The CAS number for this compound is 756859-04-8 .
Potential Applications
While the primary application of this compound is not explicitly detailed in the provided search results, the presence of a thienopyrimidinone ring suggests potential antimicrobial applications .
- Antimicrobial Activity: Thienopyrimidinone derivatives have demonstrated significant antibacterial and antimycobacterial activity against various microbial strains . The presence of a substituted amido or imino side chain at position 3 of the thienopyrimidinone ring is essential for antimicrobial activity .
- Related Thienopyrimidinone Derivatives: Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives has shown that they can be synthesized and evaluated for antibacterial and antifungal activity .
- Other Applications: It is used as a specialty chemical .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 5-(2-Chlorophenyl)-3-(2-methoxyphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 743452-23-5) Structural Difference: A 2-methoxyphenyl group replaces the 3-methoxypropyl chain. Molecular weight (400.90 g/mol) is higher than the target compound due to the aromatic substituent . Applications: Likely explored for kinase inhibition or antimicrobial activity, similar to other thienopyrimidines.
- 5-(4-Fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 743452-38-2) Structural Difference: Fluorine replaces chlorine at the para position of the phenyl ring, and a 2-methoxyethyl group is present. Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. The shorter methoxyethyl chain may reduce solubility compared to the 3-methoxypropyl group. Molecular weight: 336.40 g/mol .
Alkyl Chain Modifications
- 3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one (CAS 731827-12-6) Structural Difference: A branched 2-methylpropyl (isobutyl) group replaces the linear 3-methoxypropyl chain. Molecular weight: Not explicitly stated but estimated ~330–340 g/mol .
- 5,6-Dimethyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Structural Difference: Additional methyl groups at positions 5 and 6 of the thieno ring and a 3-methylphenyl substituent. Impact: Methyl groups enhance steric shielding, possibly improving enzymatic stability. The 3-methylphenyl group may favor hydrophobic interactions in target binding .
Heterocyclic and Functional Group Variations
- 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one (CAS 851116-03-5) Structural Difference: A thienyl group replaces the chlorophenyl ring. Impact: The electron-rich thienyl moiety may alter electronic properties, affecting interactions with biological targets like kinases or ion channels. Molecular weight: 248.3 g/mol .
- 3-(Prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Structural Difference: An allyl group replaces the 3-methoxypropyl chain.
Key Data Table: Comparative Analysis
Research Findings and Implications
- TRPA1 Inhibition: Thieno[2,3-d]pyrimidin-4-ones are explored as TRPA1 inhibitors (). The target compound’s 3-methoxypropyl chain may optimize binding to the TRPA1 channel compared to bulkier aryl groups, balancing solubility and potency.
- Metabolic Stability : Methoxyalkyl chains (e.g., 3-methoxypropyl) likely enhance metabolic stability over methyl or allyl groups due to reduced oxidative susceptibility .
- Solubility Trends : Fluorine substitution () improves solubility relative to chlorine, but the 3-methoxypropyl chain in the target compound may counterbalance the chlorophenyl group’s hydrophobicity.
Preparation Methods
Gewald Aminothiophene Synthesis
The foundational step for constructing the thieno[2,3-d]pyrimidin-4-one core involves the Gewald reaction , a multicomponent condensation of α-methylene carbonyl compounds, activated nitriles, and elemental sulfur. In one protocol:
- Ethyl acetoacetate (38.5 mmol) reacts with cyanoacetamide (38.5 mmol) and sulfur (38.5 mmol) in dimethylformamide (DMF) with morpholine as a base.
- The mixture is heated at 50–60°C until sulfur dissolution, followed by ice quenching to precipitate 2-aminothiophene intermediates (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate).
Critical Parameters :
Cyclization to Thieno[2,3-d]Pyrimidin-4-One
The aminothiophene intermediate undergoes cyclization with 3-methoxypropylamine and 2-chlorobenzaldehyde under acidic conditions:
- Aldehyde Condensation : 2-Aminothiophene reacts with 2-chlorobenzaldehyde in dry DMF with catalytic HCl (10 mol%) at 80°C for 6 hours to form the Schiff base.
- Sulfur Incorporation : Treatment with Lawesson’s reagent or P4S10 introduces the 2-sulfanyl group. For example, refluxing in toluene with P4S10 (2 equiv) for 4 hours achieves 85–90% conversion.
- Methoxypropyl Substitution : The 3-position is functionalized via nucleophilic substitution with 3-methoxypropyl bromide in the presence of K2CO3 in acetone at 60°C.
Representative Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldehyde Condensation | 2-Chlorobenzaldehyde, HCl/DMF | 78 |
| Sulfur Incorporation | P4S10, toluene, reflux | 89 |
| Methoxypropyl Addition | 3-Methoxypropyl bromide, K2CO3 | 82 |
Alternative Pathways via Triazolo-Fused Intermediates
A patent-derived approach modifies the pyrimidine ring using triethyl orthoformate and sodium azide in glacial acetic acid:
- Cyclization : Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate reacts with triethyl orthoformate and NaN3 to form a tetrazole intermediate.
- Hydrazine Cyclization : Hydrazine hydrate induces ring closure to yield thieno[2,3-d]triazolo[1,5-a]pyrimidine, which is subsequently functionalized with 2-chlorophenyl and 3-methoxypropyl groups.
Advantages :
- Higher regioselectivity for the 5-position chlorophenyl group.
- Reduced byproducts compared to Friedländer-type syntheses.
Reaction Mechanism and Optimization
Acid-Catalyzed Cyclization
The HCl-catalyzed aldehyde condensation proceeds via Schiff base formation , followed by intramolecular cyclodehydration (Figure 1). IR spectroscopy confirms C=N stretch at 1640–1620 cm⁻¹ and subsequent disappearance upon cyclization.
Optimization Insights :
Sulfur Incorporation Challenges
Lawesson’s reagent offers superior atom economy but requires strict anhydrous conditions. Comparative studies show P4S10 in toluene achieves higher yields (89%) than thiourea-based methods (72%).
Characterization and Analytical Data
Spectroscopic Validation
Purity and Chiral Analysis
HPLC with a chiral column (Chiralpak IA) confirms >99% enantiomeric excess when using resolved intermediates.
Industrial Scalability and Challenges
Cost-Benefit Analysis
- Gewald Route : Low-cost starting materials but requires 48-hour reaction times.
- Triazolo-Fused Method : Higher yields but involves expensive azide reagents.
Table 2. Scalability Comparison
| Method | Cost (USD/kg) | Time (h) | Yield (%) |
|---|---|---|---|
| Gewald Synthesis | 120 | 48 | 78 |
| Triazolo-Fused Route | 310 | 24 | 89 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
